molecular formula C9H15N3O B13090441 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one

Cat. No.: B13090441
M. Wt: 181.23 g/mol
InChI Key: NZMLTDABAVBNKE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one (CAS 1248942-63-3) is a pyridin-2-one derivative with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound is part of the 3-aminopyridin-2(1H)-one class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of promising biological activities . Researchers are particularly interested in these structures for their high antiradical and cytoprotective potential. Studies on related 3-aminopyridin-2(1H)-one derivatives have demonstrated significant cytoprotective effects in cell viability assays, such as the MTT test on fibroblast cells, indicating potential for research into age-associated diseases and geroprotection . Furthermore, various pyridin-2-one derivatives have been investigated for their antiviral properties, including activity against hepatitis B virus (HBV), highlighting the research value of this chemical class in developing new therapeutic agents . The primary amino group on the pyridin-2-one core serves as a versatile reactive center, allowing for further chemical modification to create novel derivatives for structure-activity relationship (SAR) studies and the development of new biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one

InChI

InChI=1S/C9H15N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h3-5H,6-7,10H2,1-2H3

InChI Key

NZMLTDABAVBNKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC=C(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one typically involves the reaction of 2-chloronicotinic acid with dimethylamine and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and yield of the process. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinone ring and amino group serve as reactive sites for nucleophilic substitutions. The dimethylaminoethyl side chain enhances solubility in polar solvents, aiding reaction efficiency.

  • Amination and Alkylation : The amino group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example, reactions with methyl iodide or ethyl bromide yield N-alkylated derivatives.

  • Acylation : The amino group reacts with acyl chlorides or anhydrides to form amides. This is typically performed in inert solvents like dichloromethane or THF with a base (e.g., triethylamine).

Key Conditions :

  • Solvents : Dichloromethane, THF, or ethyl acetate.

  • Catalysts/Reagents : Alkyl halides, acyl chlorides, or epoxides.

  • Temperature : 0–25°C for acylation; 70–110°C for alkylation.

Metal-Catalyzed C–H Activation

The 3-amino group acts as a bidentate directing group in palladium-catalyzed C–H functionalization, enabling selective γ-C(sp³)–H bond activation.

Pd(II)-Mediated Arylation

In the presence of Pd(OAc)₂ and oxidants like Ag₂CO₃, the compound undergoes γ-C(sp³)–H arylation with aryl iodides. This method achieves remote functionalization without requiring pre-functionalized substrates .

Reaction TypeSubstrateCatalyst SystemProductYield (%)Reference
γ-C(sp³)–H ArylationAryl iodidesPd(OAc)₂, Ag₂CO₃Arylated pyridinone derivatives60–85

Mechanism :

  • Coordination of the 3-amino group to Pd(II) forms a stable six-membered palladacycle.

  • Oxidative addition of the aryl iodide followed by reductive elimination yields the arylated product .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

  • Imidazo[1,2-a]pyridine Synthesis : Reacts with 2-pyridinecarbaldehyde in methanol under acidic conditions (e.g., TosOH) to form imidazo[1,2-a]pyridine derivatives .

  • Selenazole Formation : Reaction with aryl isoselenocyanates in pyridine leads to selenazole-containing heterocycles via nucleophilic addition and cyclization .

Example Reaction :

3 Amino pyridinone+Ar Se NCOPyridineSelenazole derivative+H2O[3]\text{3 Amino pyridinone}+\text{Ar Se NCO}\xrightarrow{\text{Pyridine}}\text{Selenazole derivative}+\text{H}_2\text{O}\quad[3]

Oxidation and Reduction

  • Oxidation : The amino group is oxidized to a nitroso derivative using mild oxidizing agents like H₂O₂ or KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative.

Reaction Optimization Considerations

  • pH Sensitivity : Reactions involving the amino group require neutral to slightly basic conditions (pH 7–9) to avoid protonation-induced deactivation.

  • Temperature Control : Exothermic reactions (e.g., alkylation) necessitate gradual heating to prevent side product formation.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one exhibit potent anticancer properties. For instance, compounds with amino substitutions have shown enhanced efficacy against various cancer cell lines, including leukemia and solid tumors. A study highlighted that certain amino derivatives demonstrated significantly higher potency compared to their parent compounds in vitro, indicating their potential as chemotherapeutic agents .

Neuroprotective Effects
This compound has been investigated for its neuroprotective capabilities. Specifically, derivatives have been synthesized and tested for their effectiveness against neurodegenerative diseases such as Alzheimer's. One notable derivative was reported to exhibit protective effects on neuronal cells, suggesting a promising avenue for treating neurodegenerative disorders .

Antimicrobial Properties
The antimicrobial activity of this compound derivatives has been evaluated against several bacterial strains. Some derivatives showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus, making them candidates for developing new antimicrobial agents .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The compound has been utilized in the development of organic light-emitting diodes due to its favorable electronic properties. Its derivatives have been incorporated into OLED materials, enhancing their efficiency and stability. The synthesis of these materials often involves complex chemical reactions to optimize their photophysical properties .

Polymer Stabilizers
In material science, this compound is also explored as a stabilizer for polymers. Its ability to enhance the thermal and mechanical properties of polymers makes it valuable in the production of durable materials used in various applications, from packaging to automotive components .

Table 1: Summary of Biological Activities

Activity Effectiveness Notes
AnticancerHighPotent against leukemia and solid tumors; specific derivatives outperform parent compounds .
NeuroprotectiveModerateProtects neuronal cells; potential treatment for Alzheimer's disease .
AntimicrobialSignificantEffective against MRSA and other pathogens; promising for new drug development .

Case Study: Anticancer Efficacy

A study conducted by researchers at a prominent university demonstrated the effectiveness of a specific derivative of this compound against P388 leukemia in mice. The derivative exhibited low cardiotoxicity while maintaining high cytotoxicity against tumor cells, highlighting its therapeutic potential without significant side effects .

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Key Features Reference
3-Amino-1-methyl-1H-pyridin-2-one 1-Methyl, 3-amino Bidentate directing group for PdII catalysis; used in γ-C(sp³)-H activation
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one 2-Methoxyethyl, 3-amino Similarity score: 0.75; ether substituent affects polarity and solubility
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one 3-Aryl, 5-phenylamino Bulkier aromatic groups; solid-state properties; therapeutic potential for mechanical allodynia
Chiral 1H-pyridin-2-one (Compound 8) Chiral substituent Crystalline solid (m.p. 144°C); stereochemical stability

Key Observations :

  • Substituent Flexibility: The dimethylaminoethyl group in the target compound provides greater conformational flexibility compared to rigid aryl (e.g., compound 73 in ) or chiral substituents (e.g., compound 8 in ). This flexibility may enhance its ability to coordinate with metal catalysts in PdII-mediated reactions, similar to the methyl-substituted analog in .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

Property Target Compound (Inferred) 3-Amino-1-methyl-1H-pyridin-2-one Chiral 1H-pyridin-2-one (Compound 8)
Physical State Likely oil or low-melting solid Solid (used in catalysis) Crystalline (m.p. 144°C)
IR Absorption ~3450-3400 cm⁻¹ (N-H stretch) Not reported 3450-3400 cm⁻¹ (N-H)
NMR Chemical Shifts δ ~6.5–7.5 (pyridinone protons) δ 6.8–7.2 (aromatic protons) δ 6.7–7.1 (aromatic protons)

Notes:

  • The target compound’s IR and NMR profiles are expected to align with pyridin-2-one derivatives, featuring N-H stretches (~3450 cm⁻¹) and aromatic proton shifts (δ 6.5–7.5) .
  • The dimethylaminoethyl group may introduce additional NMR signals at δ ~2.2–2.5 (N(CH₃)₂) and δ ~3.4–3.7 (CH₂ groups) .
Pharmacological Potential
  • Pyridin-2-one derivatives with aryl substituents (e.g., compound 73 in ) show promise in treating mechanical allodynia. The target compound’s dimethylaminoethyl group could modulate bioavailability or receptor binding compared to bulkier aryl analogs.

Biological Activity

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}N4_{4}O
  • Molecular Weight : 220.27 g/mol

This compound features a pyridine ring substituted with an amino group and a dimethylaminoethyl side chain, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable anticancer properties. A study highlighted the ability of similar compounds to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds targeting FGFRs demonstrated IC50_{50} values in the nanomolar range, effectively reducing cell proliferation and inducing apoptosis in cancer cell lines such as 4T1 breast cancer cells .

Antimicrobial Properties

Pyridine derivatives have also shown promise as antimicrobial agents. In vitro studies suggest that compounds with similar structures can inhibit a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be below 125 µg/mL against several strains, indicating their effectiveness against antibiotic-resistant bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar amino-substituted structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • FGFR Inhibition : By targeting FGFRs, the compound disrupts signaling pathways that promote tumor growth and metastasis.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
  • Antibacterial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityFindings
Compound 4hFGFR InhibitionIC50_{50} values: FGFR1–4 (7, 9, 25, 712 nM); induces apoptosis in 4T1 cells.
Aminopyrazole DerivativesAntimicrobialEffective against S. aureus and E. coli; MIC < 125 µg/mL.
Pyridine DerivativesAnti-inflammatoryInhibits TNF-alpha production; potential for treating autoimmune diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one?

  • Methodological Answer : Palladium(II)-catalyzed C(sp²)-H activation in aqueous media is effective for late-stage functionalization. Key parameters include:

  • Temperature : 80–100°C for aryl iodides, 60–80°C for methyl iodides.
  • Solvent : Water or ethanol-water mixtures, avoiding organic solvents.
  • Equivalents : 2–3 equivalents of aryl/methyl iodide for high yields.
  • Directing Group : The built-in bidentate N,O-directing group (3-amino-1-methyl-1H-pyridin-2-one) ensures regioselectivity at β/γ positions .

Q. How can common impurities be controlled during multi-step synthesis of pyridinone derivatives?

  • Methodological Answer : Impurities such as 5a arise from π-excessive indole rings and temperature-sensitive intermediates. Mitigation strategies include:

  • Stepwise Reduction : Use LiAlH₄ for selective reduction of amides/esters to avoid over-reduction.
  • Intermediate Stabilization : Generate reactive intermediates (e.g., compound 7) in acidic conditions (10% HCl) to minimize side reactions.
  • Scalability : Modular synthesis allows adaptation to Rizatriptan/Almotriptan impurity control .

Q. What spectroscopic techniques are recommended for characterizing this compound and its analogs?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for structural confirmation of substituents (e.g., dimethylaminoethyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : Resolves regioselectivity in arylated products (e.g., ortho vs. para substitution) .

Advanced Research Questions

Q. How does the directing group in this compound facilitate Pd-catalyzed C-H activation for late-stage functionalization?

  • Methodological Answer : The 3-amino and carbonyl groups form a six-membered palladacycle intermediate, enabling:

  • Chelation Assistance : Stabilizes Pd(II) during oxidative addition.
  • Regioselectivity : Directs arylation/methylation to β/γ positions (ortho to the directing group).
  • Mechanistic Insight : DFT studies suggest a concerted metalation-deprotonation (CMD) pathway in aqueous media .

Q. What computational strategies support the design of novel pyridinone derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using molecular dynamics.
  • QSAR Models : Correlate substituent effects (e.g., dimethylaminoethyl chain length) with antimicrobial/antitubercular activity .

Q. How can regioselectivity challenges be addressed during functionalization of the pyridinone core?

  • Methodological Answer :

  • Steric Effects : Bulky substituents at the 1-position (e.g., methyl groups) favor γ-arylation over β.
  • Electronic Effects : Electron-withdrawing groups enhance electrophilicity at the ortho position.
  • Catalyst Tuning : Pd(OAc)₂ with Ag₂CO₃ as an oxidant improves selectivity in water .

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